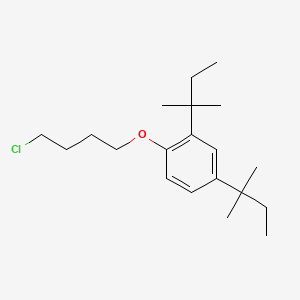

1-(4-Chlorobutoxy)-2,4-bis(1,1-dimethylpropyl)benzene

Description

1-(4-Chlorobutoxy)-2,4-bis(1,1-dimethylpropyl)benzene (CAS No. 63217-25-4) is a halogenated aromatic compound characterized by a benzene ring substituted with two bulky 1,1-dimethylpropyl groups at the 2- and 4-positions and a 4-chlorobutoxy group at the 1-position. This compound is listed on Canada’s Non-Domestic Substances List (NDSL), requiring regulatory notification for manufacture or import under the New Substances Notification Regulations (Chemicals and Polymers) .

Properties

CAS No. |

63217-25-4 |

|---|---|

Molecular Formula |

C20H33ClO |

Molecular Weight |

324.9 g/mol |

IUPAC Name |

1-(4-chlorobutoxy)-2,4-bis(2-methylbutan-2-yl)benzene |

InChI |

InChI=1S/C20H33ClO/c1-7-19(3,4)16-11-12-18(22-14-10-9-13-21)17(15-16)20(5,6)8-2/h11-12,15H,7-10,13-14H2,1-6H3 |

InChI Key |

WQXDZIXHDZKOGO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)OCCCCCl)C(C)(C)CC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-Chlorobutoxy)-2,4-bis(1,1-dimethylpropyl)benzene typically involves two key steps:

- Friedel-Crafts alkylation to introduce the bulky 1,1-dimethylpropyl groups onto the benzene ring.

- Alkylation of a phenolic precursor with 4-chlorobutyl chloride to install the 4-chlorobutoxy substituent.

The overall approach leverages electrophilic aromatic substitution and nucleophilic substitution reactions under controlled conditions to optimize yield and purity.

Friedel-Crafts Alkylation

Friedel-Crafts alkylation is the foundational reaction to install the 1,1-dimethylpropyl groups at the 2- and 4-positions of the benzene ring. This reaction proceeds as follows:

- Reactants : Benzene or substituted benzene derivatives (e.g., 1,4-dimethoxybenzene) and an alkylating agent such as 2-methyl-2-butanol or the corresponding alkyl chloride.

- Catalyst : A Lewis acid catalyst, commonly aluminum chloride (AlCl3), facilitates the formation of a carbocation intermediate.

- Conditions : The reaction is conducted at low temperatures (around 0–10°C) initially to control reactivity, then allowed to warm to room temperature for completion.

- Example : In a related synthesis, 1,4-dimethoxybenzene was alkylated with 2-methyl-2-butanol in the presence of glacial acetic acid and concentrated sulfuric acid at temperatures below 283 K, yielding 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene as a crystalline product.

This method ensures regioselective substitution and high yields of the dialkylated benzene intermediate, which can then be further functionalized.

Alkylation with 4-Chlorobutyl Chloride

The introduction of the 4-chlorobutoxy group is typically performed by alkylation of a phenolic precursor bearing the 2,4-bis(1,1-dimethylpropyl) substituents:

- Reactants : 2,4-bis(1,1-dimethylpropyl)phenol and 4-chlorobutyl chloride.

- Base : Potassium carbonate (K2CO3) or similar bases are used to deprotonate the phenol, generating the phenolate ion.

- Solvent : Polar aprotic solvents such as acetone or dimethylformamide (DMF) are preferred for their ability to dissolve reactants and facilitate nucleophilic substitution.

- Conditions : The reaction is typically conducted at 60–80°C for several hours, with reaction progress monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to minimize side reactions such as elimination.

- Mechanism : The phenolate ion attacks the electrophilic carbon of the 4-chlorobutyl chloride in an SN2 reaction, forming the 1-(4-chlorobutoxy)-2,4-bis(1,1-dimethylpropyl)benzene.

Industrial Scale Considerations

Industrial synthesis may utilize continuous flow reactors to enhance control over reaction parameters and improve safety when handling reactive intermediates. Advanced purification techniques such as preparative HPLC are employed to isolate the target compound with high purity. The use of reverse-phase HPLC columns, such as Newcrom R1, has been demonstrated to efficiently separate this compound and its impurities under scalable conditions.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Friedel-Crafts catalyst | Aluminum chloride (AlCl3) | Catalyst amount optimized to minimize side reactions |

| Friedel-Crafts temp. | 0–10°C initially, then room temp. | Low temp controls carbocation formation |

| Alkylation base | Potassium carbonate (K2CO3) | Strong enough to deprotonate phenol |

| Alkylation solvent | Acetone or DMF | Polar aprotic solvents favor SN2 reaction |

| Alkylation temperature | 60–80°C | Higher temps may increase elimination byproducts |

| Reaction time | 4–12 hours | Monitored by TLC/HPLC for completion |

Analytical Characterization of the Product

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm substitution pattern on the benzene ring and the presence of the 4-chlorobutoxy chain.

- Mass Spectrometry (MS) : Confirms the molecular weight and molecular formula.

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95%) and monitor reaction progress. Reverse-phase HPLC with acetonitrile-water mobile phase and formic acid as modifier is preferred for MS compatibility.

- Crystallography : Single-crystal X-ray diffraction can be used to confirm molecular structure and substitution pattern, as demonstrated in related compounds.

Summary of Preparation Methodology

| Step | Description |

|---|---|

| 1. Friedel-Crafts alkylation | Alkylation of benzene or phenol derivative with 2-methyl-2-butanol or alkyl chloride using AlCl3 catalyst at low temperature. |

| 2. Phenol alkylation | Nucleophilic substitution of 2,4-bis(1,1-dimethylpropyl)phenol with 4-chlorobutyl chloride in presence of K2CO3 in acetone or DMF at 60–80°C. |

| 3. Purification | Isolation by filtration, recrystallization, and preparative reverse-phase HPLC. |

| 4. Characterization | NMR, MS, HPLC, and optionally X-ray crystallography to confirm structure and purity. |

Chemical Reactions Analysis

1-(4-Chlorobutoxy)-2,4-bis(1,1-dimethylpropyl)benzene can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can convert the compound into alcohols or alkanes.

Substitution: The presence of the 4-chlorobutoxy group allows for nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu), leading to the formation of various substituted derivatives.

Scientific Research Applications

1-(4-Chlorobutoxy)-2,4-bis(1,1-dimethylpropyl)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.

Biology: Researchers study this compound for its potential biological activity. It may serve as a lead compound for the development of new pharmaceuticals or agrochemicals.

Medicine: The compound’s potential therapeutic properties are being explored, particularly in the context of drug discovery and development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobutoxy)-2,4-bis(1,1-dimethylpropyl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its molecular structure allows it to participate in a range of chemical pathways, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenol, 2,4-bis(1,1-dimethylpropyl)- (CAS 120-95-6)

- Structural Similarity : Shares the 2,4-bis(1,1-dimethylpropyl)phenyl moiety but lacks the 4-chlorobutoxy group.

- Physicochemical Properties :

- Applications: Likely used as an antioxidant or stabilizer due to its phenolic structure.

Phosphorous Acid Mixed 2,4-bis(1,1-dimethylpropyl)phenyl and 4-(1,1-dimethylpropyl)phenyl Triesters (CAS 939402-02-5)

- Structural Similarity : Contains the 2,4-bis(1,1-dimethylpropyl)phenyl group but with phosphorous acid triesters.

- Regulatory Status : Authorized in the EU for food contact materials with a migration limit increased from 5 mg/kg to 10 mg/kg based on EFSA safety assessments .

- Applications : Used in adhesives and coatings for food packaging .

[2,4-Bis(1,1-dimethylpropyl)phenoxy]-Acetyl Chloride (CAS 88-34-6)

- Structural Similarity: Features the 2,4-bis(1,1-dimethylpropyl)phenoxy group but replaces chlorobutoxy with an acetyl chloride functional group.

- Molecular Weight : 302.86 g/mol .

- Applications : Serves as a synthetic intermediate, possibly in agrochemicals or pharmaceuticals .

1-[4-Chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene (CAS 3312-04-7)

- Structural Similarity : Contains a chlorinated alkyl chain and halogenated aromatic rings but lacks the bis(1,1-dimethylpropyl) groups.

- Molecular Weight : 280.74 g/mol .

- Applications : Structural analogs are used in antifungal drug synthesis (e.g., Amorolfine Hydrochloride) .

Comparative Data Table

Key Research Findings

- Regulatory Divergence : While 1-(4-chlorobutoxy)-2,4-bis(1,1-dimethylpropyl)benzene is subject to Canadian NDSL requirements, its phosphorous acid triester analog has undergone rigorous EU safety evaluations for food contact .

- Functional Group Impact: The chlorobutoxy group enhances solubility in nonpolar solvents compared to phenolic analogs, influencing its reactivity in synthetic pathways .

Q & A

Q. How can analytical methods be optimized for trace impurity detection?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.